molecular formula C10H14ClN3S B13057883 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea

Cat. No.: B13057883
M. Wt: 243.76 g/mol
InChI Key: GTHPWTOCJNORAH-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea is a chemical compound offered for research and development purposes. It is a thiourea derivative featuring both chloro and isopropyl substituents, a structure class known to be of significant interest in medicinal chemistry . Compounds with similar aromatic amine and thiourea motifs have been investigated as synthetic intermediates for the development of novel therapeutic agents, including those with potential analgesic activity . Researchers may explore its utility as a building block in organic synthesis or as a precursor for generating compound libraries. The specific mechanism of action, physicochemical properties, and biological activity are areas for experimental determination by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

1-(2-amino-4-chlorophenyl)-3-propan-2-ylthiourea

InChI

InChI=1S/C10H14ClN3S/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H2,13,14,15)

InChI Key

GTHPWTOCJNORAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Direct Thiourea Formation via Isothiocyanate Reaction

The most straightforward and widely reported method is the nucleophilic addition of the amine group of 2-amino-4-chloroaniline to an isopropyl isothiocyanate, yielding the thiourea derivative.

  • Reaction conditions : Typically performed in anhydrous solvents such as dichloromethane, tetrahydrofuran, or ethanol.
  • Temperature : Ambient to mild heating (room temperature to 80°C).
  • Time : Reaction times vary from 3 hours up to 3 days depending on conditions and scale.
  • Base usage : Sometimes a mild base such as triethylamine or pyridine is added to scavenge the acid formed and drive the reaction to completion.
  • Isolation : After reaction completion, aqueous workup and extraction with organic solvents (e.g., ethyl acetate) are performed, followed by concentration under reduced pressure.
  • Purification : Recrystallization from suitable solvents or chromatographic purification.

This method is supported by patent literature describing analogous thiourea preparations from substituted anilines and isothiocyanates under similar conditions.

Alternative Routes: Carbamoyl Halide or Thiocarbamoyl Chloride Intermediates

Another approach involves:

  • Formation of carbamoyl chloride or thiocarbamoyl chloride intermediates from the corresponding amines.
  • Subsequent reaction with isopropylamine or its derivatives.
  • Use of acid scavengers such as pyridine or polymer-bound bases to facilitate the reaction.
  • Control of temperature (ambient to 80°C) and reaction time (hours to days).

This method allows for more controlled synthesis and can improve yields and purity. It is particularly useful when direct isothiocyanate reagents are less accessible or unstable.

Detailed Reaction Scheme (Generalized)

Step Reagents & Conditions Description
1 2-Amino-4-chloroaniline + Isopropyl isothiocyanate Stir in anhydrous solvent, RT to 80°C
2 Optional base (e.g., triethylamine) Acid scavenger to promote reaction
3 Reaction time: 3 h to 3 days Monitor by TLC or HPLC
4 Workup: aqueous extraction, organic solvent wash Remove impurities
5 Concentration under reduced pressure Obtain crude product
6 Purification by recrystallization or chromatography Final pure thiourea derivative

Analytical and Purity Considerations

  • Characterization : The product is typically characterized by FT-IR (N–H stretching ~3300 cm⁻¹, C=S stretching), NMR (^1H and ^13C), and elemental analysis to confirm structure and purity.
  • Purity : Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess reaction completion and purity.
  • Yield : Yields vary depending on reaction conditions but typically range from moderate to high (60–90%).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Direct reaction with isothiocyanate 2-Amino-4-chloroaniline + isopropyl isothiocyanate Anhydrous solvent, RT to 80°C, base optional Simple, direct, good yields Requires pure isothiocyanate
Carbamoyl chloride intermediate 2-Amino-4-chloroaniline + carbamoyl chloride + isopropylamine Pyridine or polymer base, mild heating Controlled reaction, scalable More steps, sensitive reagents
Cyclization (related heterocycles) Thiourea + haloketones Halogen catalyst (I2), heating Access to heterocyclic derivatives Not direct for thiourea synthesis

Research Findings and Notes

  • The direct nucleophilic addition method is the most commonly used and efficient for preparing 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea.
  • Use of bases such as triethylamine or pyridine improves reaction rates and yields by neutralizing released acids.
  • Purification by recrystallization from ethanol or ethyl acetate is effective for isolating pure compounds.
  • Reaction monitoring by TLC or HPLC is essential to optimize reaction time and avoid side products.
  • Analogous synthetic routes for related compounds have been extensively documented in patent literature and peer-reviewed journals, confirming the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that thiourea derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also been assessed for its antimicrobial effects against various pathogens. Research indicates that modifications of thiourea can enhance activity against resistant bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules.

  • Synthesis of Heterocycles : It can be used as a building block for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals .
  • Reactivity : The presence of both amino and thiourea functional groups allows for diverse reactions, including nucleophilic substitutions and cyclizations, facilitating the creation of new chemical entities .

Biological Studies

Research into the biological mechanisms of this compound has revealed its potential roles in various biochemical pathways.

  • Enzyme Inhibition : The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Receptor Modulation : It has been explored for its ability to modulate receptor activity, particularly in the context of histamine receptors, which are implicated in allergic responses and other physiological processes .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms. The study concluded that further exploration into structure-activity relationships could yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against resistant strains of Staphylococcus aureus. This highlights the potential for developing new antibiotics based on thiourea derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituents Thiourea Substituent Molecular Weight (g/mol) Solubility (aq.) Crystallographic Data Biological Activity
1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea 2-NH₂, 4-Cl Isopropyl 242.75 Not reported (NR) NR NR (potential inferred)
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea 2-Br, 4-Cl 3,3-Dimethyl 294.61 NR Reported (monoclinic, P2₁/c) Broad properties (unspecified)
1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-Cl Phenyl 262.76 NR NR NR

Key Observations:

Substituent Effects on Molecular Weight: The bromo and dimethyl substituents in 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea increase its molecular weight (294.61 g/mol) compared to the lighter this compound (242.75 g/mol). The amino group reduces molecular weight relative to bromo, while isopropyl is lighter than dimethyl groups .

Crystallographic Insights: The bromo derivative crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonding networks stabilizing the structure. Such data are critical for understanding packing efficiency and stability but are unavailable for the amino-isopropyl analog .

Electronic and Steric Influences: The electron-withdrawing chloro group at the para position is common across all compounds. Isopropyl substituents may increase steric hindrance relative to dimethyl or phenyl groups, affecting binding affinity in biological systems .

Research Findings and Implications

  • Solubility and Bioavailability : While solubility data for the target compound are lacking, the low aqueous solubility of structurally related purine-dione derivatives (e.g., 1.1 × 10⁻⁶ M at pH 7.4 ) suggests that thioureas with hydrophobic substituents (e.g., isopropyl) may face similar challenges, necessitating formulation optimization.
  • Biological Activity: Thioureas are known for enzyme inhibition and antimicrobial activity. The amino group in the target compound could improve interactions with biological targets compared to halogenated analogs, though specific studies are needed .
  • Crystallography and Material Design: The absence of crystal data for this compound highlights a research gap. SHELX-based refinement methods (used for the bromo-dimethyl analog) could elucidate its molecular geometry and intermolecular interactions .

Biological Activity

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea is an organic compound that features a thiourea functional group bonded to a chlorophenyl moiety, making it of significant interest in medicinal chemistry. Its molecular formula is C11H15ClN2S, with a molecular weight of approximately 244.77 g/mol. The compound's unique structure suggests potential biological activities, including antibacterial and enzyme inhibition properties, which warrant further investigation.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-chlorophenol with isopropyl isothiocyanate. This synthetic route allows for efficient production and moderate yields of the target compound. The structural components include:

  • Amino Group : Contributes to biological interactions.
  • Chlorophenyl Moiety : May enhance lipophilicity and biological activity.
  • Thiourea Functional Group : Known for diverse biological properties.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits promising antibacterial activities. Research has shown that thiourea derivatives often possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structural similarities to other known antibacterial agents suggest it may act through similar mechanisms.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Thioureas are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In comparative studies, derivatives have shown strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than the standard thiourea reference (IC50 = 21.25±0.15 µM) .

CompoundIC50 (µM)Activity Type
7l2.14±0.003Urease Inhibition
7m0.63±0.001Urease Inhibition
7n2.17±0.006Urease Inhibition
7o1.13±0.003Urease Inhibition
7p1.21±0.005Urease Inhibition

Case Studies

A study conducted on various thiourea derivatives highlighted their potential in treating conditions related to enzyme dysfunctions and bacterial infections . The research emphasized the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of different substituents could lead to improved pharmacological profiles.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and bacterial cell membranes. Docking studies have indicated favorable binding interactions with active site residues in target enzymes, which may explain its inhibitory effects .

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